N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
Description
N-(5-Chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a synthetic small molecule characterized by a benzothiazole-1,1,3-trioxo (saccharin-derived) core linked via an acetamide group to a 5-chloro-2-cyanophenyl substituent. The benzothiazole trioxo moiety is a sulfonamide derivative with planar geometry, while the chloro and cyano groups on the phenyl ring introduce steric and electronic effects that influence molecular interactions and solubility .
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4S/c17-11-6-5-10(8-18)13(7-11)19-15(21)9-20-16(22)12-3-1-2-4-14(12)25(20,23)24/h1-7H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGUAJWBTOJFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C=CC(=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Acetamide Group: The benzothiazole core is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.
Substitution with the Chlorocyanophenyl Group: Finally, the acetamide derivative is reacted with 5-chloro-2-cyanophenyl isocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the chlorocyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: It could be investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound may find applications in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through the inhibition or activation of these targets, leading to downstream biological responses.
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (SCP-1)
- Structural Features: The phenyl substituent is para-hydroxyphenyl instead of 5-chloro-2-cyanophenyl.
- Crystallography : Forms N—H⋯O and O—H⋯O hydrogen bonds and π-stacking interactions (3.929–3.943 Å spacing) .
- Pharmacokinetics: Compared to acetaminophen, SCP-1 has a shorter elimination half-life and higher clearance rate, attributed to the sulfonamide group’s metabolic stability .
- Synthesis : Prepared via condensation of 2-chloroacetamide derivatives with sodium saccharin, followed by recrystallization .
Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetate
- Structural Features : Replaces the acetamide group with an isopropyl ester.
- Crystallography : Exhibits weak C—H⋯O hydrogen bonds and an 88.41° dihedral angle between the benzothiazole and ester groups .
- Applications: Serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) like Piroxicam .
Key Differences :
Thiazole and Benzothiazole Acetamide Derivatives
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Key Differences :
Crystallographic and Molecular Packing Analysis
- Hydrogen Bonding : SCP-1 and isopropyl ester derivatives rely on N—H⋯O and C—H⋯O bonds for crystal stability, whereas thiazole derivatives prioritize N—H⋯N interactions .
- Planarity : The benzothiazole trioxo core in the target compound is expected to be planar (r.m.s. deviation ~0.02 Å), similar to SCP-1 .
- Dihedral Angles: Substituents like 5-chloro-2-cyanophenyl may introduce larger dihedral angles (>80°) compared to simpler phenyl groups, altering packing efficiency .
Biological Activity
N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
- Molecular Formula : C17H15ClN2O4S
- Molecular Weight : 378.8 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95%.
Synthesis
The synthesis of this compound involves multi-step organic synthesis techniques. The process generally includes the formation of the benzothiazole moiety followed by the introduction of the chloro and cyanophenyl groups. Each step requires optimization to maximize yield and purity.
Antinociceptive Activity
Research has indicated that compounds similar to this compound exhibit significant antinociceptive activity . A study demonstrated that derivatives containing benzothiazole structures were effective in pain modulation through their interactions with opioid receptors .
Kappa-Opioid Receptor Agonism
Recent findings suggest that this compound may act as a kappa-opioid receptor agonist , which is crucial in pain management and could have implications for mood regulation. The selective action on kappa receptors distinguishes it from other opioid compounds that may not exhibit such targeted activity.
Antimicrobial and Anticancer Properties
Compounds with similar structural features have been associated with various biological activities:
- Antimicrobial : Exhibiting effectiveness against a range of bacteria and fungi.
- Anticancer : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activities of benzothiazole derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
